1,1,1,5,5,5-Hexamethyltrisiloxane
CAS No.: 93254-88-7
Cat. No.: VC3799867
Molecular Formula: C6H18O2Si3
Molecular Weight: 206.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93254-88-7 |
---|---|
Molecular Formula | C6H18O2Si3 |
Molecular Weight | 206.46 g/mol |
Standard InChI | InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 |
Standard InChI Key | QUSIXTNHZHDRQZ-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)O[Si]O[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)O[Si]O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
1,1,1,5,5,5-Hexamethyltrisiloxane possesses the molecular formula C₆H₂₀O₂Si₃ and a molecular weight of 208.48 g/mol . The structure consists of a central silicon atom bonded to two oxygen atoms, flanked by two trimethylsilyl groups (–OSi(CH₃)₃). This configuration confers symmetry and influences its reactivity, as the central silicon’s electrophilicity is modulated by electron-donating methyl groups .
Synonyms and Registry Information
The compound is interchangeably referred to as bis(trimethylsilyloxy)silane and Trisiloxane, 1,1,1,5,5,5-hexamethyl- . Its CAS registry number (93254-88-7) distinguishes it from isomers such as 1,1,3,3,5,5-hexamethyltrisiloxane (CAS 1189-93-1), which exhibits distinct physicochemical properties .
Synthesis and Production Methods
Conventional Synthesis Routes
The primary synthesis involves the reaction of hydroxytrimethylsilane (Me₃SiOH) with dichlorosilane (SiH₂Cl₂) in the presence of a base such as pyridine. This method, reported by Seyferth et al. (1984), achieves yields of approximately 60% under ether solvent conditions at −78°C . An alternative pathway employs magnesium-mediated coupling of trimethylsilanol, though this approach is less efficient due to side reactions .
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of Me₃SiOH attacks the electrophilic silicon center in SiH₂Cl₂. Pyridine acts as a HCl scavenger, preventing reversion to starting materials . The resultant product is purified via fractional distillation to isolate the target compound from oligomeric byproducts .
Physicochemical Properties
Thermal and Physical Properties
1,1,1,5,5,5-Hexamethyltrisiloxane is a colorless liquid with a density of 0.819 g/cm³ at 25°C . Its boiling point ranges between 135–140°C, while the flash point is 21°C, classifying it as a flammable liquid (DOT Class 3) . The low viscosity and high volatility make it suitable for applications requiring rapid solvent evaporation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 208.48 g/mol | |
Density | 0.819 g/cm³ | |
Boiling Point | 135–140°C | |
Flash Point | 21°C | |
Refractive Index | 1.3801 |
Chemical Reactivity
The compound undergoes hydrolysis in aqueous media, yielding hexamethyldisiloxane and silicic acid . Its central silicon atom is susceptible to electrophilic substitution, enabling functionalization with chlorinating agents (e.g., CCl₄) in the presence of PdCl₂ catalysts to produce chlorinated derivatives .
Applications and Industrial Uses
Silicone Polymer Precursor
1,1,1,5,5,5-Hexamethyltrisiloxane serves as a building block for silicone resins and elastomers. Its ability to form cross-linked networks via hydrosilylation with vinyl monomers is exploited in coatings and adhesives .
Pharmaceutical Intermediates
In organic synthesis, the compound acts as a silyl protecting group for hydroxyl functionalities. For example, it is utilized in the synthesis of ribonucleoside phosphoramidites, where it temporarily shields reactive sites during oligonucleotide assembly .
Specialty Fluids
The low surface tension and thermal stability of hexamethyltrisiloxane derivatives make them ideal for heat transfer fluids and dielectric coolants in high-performance electronics .
Environmental and Toxicological Profile
Toxicokinetics
Acute toxicity studies indicate low oral and dermal lethality (LD₅₀ > 2000 mg/kg in rats). Chronic exposure risks are uncharacterized, warranting precautionary measures to minimize workplace exposure .
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